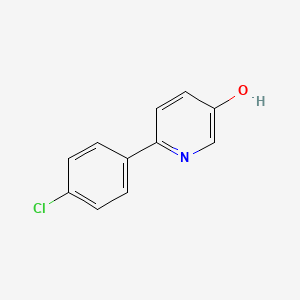

6-(4-Chlorophenyl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJVPOWERRXXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692506 | |

| Record name | 6-(4-Chlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226786-19-1 | |

| Record name | 6-(4-Chlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 4 Chlorophenyl Pyridin 3 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 6-(4-chlorophenyl)pyridin-3-ol, two primary retrosynthetic disconnections are considered the most viable.

Approach A: C-C Bond Disconnection (Cross-Coupling Strategy)

The most straightforward disconnection is the bond between the pyridine (B92270) C6-position and the 4-chlorophenyl ring. This leads to two key synthons: a 6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) and a 4-chlorophenyl organometallic reagent (e.g., 4-chlorophenylboronic acid). This pathway points toward a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final bond-forming step.

Approach B: Pyridine Ring Disconnection (Cyclization Strategy)

A more convergent approach involves the disconnection of the pyridine ring itself. This can be envisioned through several pathways, such as breaking the C2-C3 and N1-C6 bonds. This strategy leads to acyclic precursors that can be assembled in a cyclocondensation or multi-component reaction. For instance, this could involve the reaction of precursors such as an aminocrotonate derivative and a compound derived from 4-chlorobenzaldehyde. This approach aligns with established pyridine syntheses like the Bohlmann-Rahtz method or related multi-component strategies. wikipedia.orgorganic-chemistry.org

Precursor Synthesis and Optimization

The success of any synthetic route depends on the efficient preparation of its key precursors.

For the cross-coupling strategy (Approach A), two primary precursors are required:

6-Halopyridin-3-ol : This building block can be synthesized through various methods. A common route involves the multi-step transformation of 2-amino-5-hydroxypyridine. Diazotization of the amino group followed by a Sandmeyer-type reaction can introduce a halogen (e.g., bromine or chlorine) at the C2 position (which corresponds to the C6 position in the target molecule's numbering convention if starting from a different isomer). The hydroxyl group often requires protection (e.g., as a methyl or benzyl (B1604629) ether) during these transformations and subsequent deprotection.

4-Chlorophenylboronic Acid : This is a widely used and commercially available reagent. Its synthesis is well-established and typically involves two main routes. chemicalbook.com One method is the reaction of the Grignard reagent, formed from 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene, with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic hydrolysis. google.com An alternative route involves the diazotization of 4-chloroaniline, followed by a reaction with diboron (B99234) tetraoxide. chemicalbook.com Optimization of these processes focuses on maximizing yield and purity by controlling reaction temperatures and reagent stoichiometry. wipo.int

For cyclization strategies (Approach B), precursors are typically acyclic and highly functionalized:

Enamines and Ethynyl (B1212043) Ketones : In a Bohlmann-Rahtz type synthesis, an enamine (e.g., ethyl 3-aminocrotonate) is a key component. synarchive.comjk-sci.com The other required component would be an ethynyl ketone bearing the 4-chlorophenyl group, such as 1-(4-chlorophenyl)prop-2-yn-1-one.

(5-Arylfurfuryl)amines : A specific and effective route to 6-arylpyridin-3-ols involves the oxidative rearrangement of (5-arylfurfuryl)amines. researchgate.netresearchgate.net The required precursor, (5-(4-chlorophenyl)furfuryl)amine, can be prepared by reductive amination of 5-(4-chlorophenyl)furan-2-carbaldehyde, which itself is synthesized from the coupling of 2-furaldehyde with a 4-chlorophenyl diazonium salt.

Direct Synthesis Routes

Direct synthesis routes focus on the construction of the fully substituted pyridinol ring in one or a few steps from acyclic or simpler cyclic precursors.

Cyclization reactions are a cornerstone of heterocyclic synthesis. For this compound, a notable method is the oxidative rearrangement of a furan (B31954) derivative.

Oxidative Rearrangement of (5-Arylfurfuryl)amines : This method provides a direct route to the 6-arylpyridin-3-ol core. researchgate.net The reaction proceeds by treating the (5-(4-chlorophenyl)furfuryl)amine precursor with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or bromine in the presence of a base. The furan ring undergoes an oxidative ring-opening and subsequent recyclization, incorporating the nitrogen atom to form the pyridinol ring and yielding the final product in good to high yields.

Another classical, though less direct, approach is the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org This two-step process involves the initial condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate. Subsequent heat-induced cyclodehydration yields the substituted pyridine. wikipedia.org Adapting this method to produce this compound would require carefully chosen precursors to ensure the correct substitution pattern and the presence of the 3-hydroxyl group, which may need to be introduced via a precursor with a protected hydroxyl or keto group.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly between aromatic rings.

Suzuki-Miyaura Coupling : This is the most prominent cross-coupling reaction for this target molecule. wikipedia.org It involves the reaction of a 6-halopyridin-3-ol (or its protected form) with 4-chlorophenylboronic acid. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). researchgate.net A base (e.g., potassium carbonate, cesium carbonate) is essential for the activation of the boronic acid. organic-chemistry.org The reaction is typically carried out in a mixture of an organic solvent and water. The choice of ligand for the palladium catalyst can be critical for achieving high yields.

| Parameter | Description | Common Examples |

|---|---|---|

| Aryl Halide | The pyridine-based coupling partner. Reactivity order: I > Br > Cl. | 6-Bromopyridin-3-ol, 6-Chloropyridin-3-ol |

| Organoboron Reagent | The aryl donor. | 4-Chlorophenylboronic acid, Potassium (4-chlorophenyl)trifluoroborate |

| Palladium Catalyst | Typically 1-5 mol% loading. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Required for transmetalation step. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Often a biphasic mixture. | Dioxane/H₂O, Toluene/H₂O, THF |

| Temperature | Typically elevated to ensure reaction completion. | 80-110 °C |

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single step. nih.gov While a specific MCR for this compound is not prominently reported, established pyridine-forming MCRs can be adapted.

Modified Krohnke or Hantzsch-type Reactions : A plausible MCR could involve the one-pot reaction of 4-chlorobenzaldehyde, a 1,3-dicarbonyl compound (or an equivalent that can lead to the 3-ol functionality), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). researchgate.net For example, a reaction between 4-chlorobenzaldehyde, an enolizable ketone, malononitrile, and an ammonia source could potentially lead to a highly substituted pyridine ring that could be further converted to the target compound. The challenge in MCRs is often controlling the regioselectivity to achieve the desired substitution pattern.

Post-Synthetic Derivatization Strategies of the Pyridinol Core

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. Derivatization can occur at the hydroxyl group or on the pyridine ring itself.

Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles into the synthesis of pyridine derivatives aims to reduce the environmental impact of chemical processes. nih.gov This involves the use of safer solvents, minimizing waste, improving energy efficiency, and employing catalytic methods. ijarsct.co.in While specific green synthetic routes for this compound are not extensively detailed in dedicated literature, the principles can be applied to general and established syntheses of 6-arylpyridin-3-ols.

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, often leading to higher yields and purer products by minimizing thermal decomposition and side reactions. nih.gov For pyridine synthesis, microwave irradiation has been shown to be effective in multicomponent reactions, which could be adapted for the construction of the 6-arylpyridin-3-ol core. nih.gov

One-Pot Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. nih.gov A potential MCR approach for this compound could involve the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonia source.

Use of Greener Solvents: Traditional pyridine syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol (B145695), or deep eutectic solvents (DES) can drastically reduce the environmental footprint of the synthesis. ijarsct.co.in

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a fundamental principle of green chemistry. Iron-catalyzed cyclization reactions, for example, have been developed for the synthesis of substituted pyridines and offer a more environmentally friendly alternative to stoichiometric reagents. rsc.org Biocatalysis, using enzymes, represents a frontier in green pyridine synthesis, offering high selectivity under mild conditions. ijarsct.co.in

The following table illustrates a conceptual application of green chemistry principles to a hypothetical synthesis of 6-arylpyridin-3-ols, a class to which this compound belongs.

| Green Chemistry Principle | Conventional Method | Green Alternative | Potential Advantages |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, improved yield. nih.gov |

| Solvent | Toluene, DMF, or other high-boiling organic solvents | Ethanol, water, or solvent-free conditions | Reduced toxicity and environmental impact. ijarsct.co.in |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reaction | Increased efficiency, reduced waste. nih.gov |

| Catalyst | Stoichiometric acid or base promoters | Reusable solid acid catalyst or biocatalyst | Catalyst recycling, milder reaction conditions. ijarsct.co.inrsc.org |

Stereoselective Synthesis Approaches

Stereoselectivity is a critical consideration in the synthesis of chiral molecules, where the three-dimensional arrangement of atoms significantly influences biological activity. However, the target compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereoselective synthesis to produce a specific enantiomer or diastereomer is not applicable to the synthesis of this particular compound.

While this compound itself is achiral, the broader field of pyridine chemistry includes numerous examples of stereoselective syntheses for chiral pyridine derivatives. These methods are crucial for preparing enantiomerically pure compounds for applications in medicinal chemistry and catalysis. nih.gov

General strategies for the stereoselective synthesis of chiral pyridines, which are not directly applicable to this compound but are relevant to the synthesis of its chiral analogues, include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction. This can involve the enantioselective addition of nucleophiles to pyridinium (B92312) salts or the dearomatization of the pyridine ring. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a pyridine precursor to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

Synthesis from Chiral Precursors: Incorporating a stereocenter from a readily available chiral starting material, such as an amino acid, can be an effective strategy for building a chiral pyridine derivative. rsc.org

For instance, highly enantioselective methods have been developed for the catalytic synthesis of alkylated chiral pyridines from alkenyl pyridines using a copper-chiral diphosphine ligand catalyst. nih.gov Similarly, the dearomatization of pyridine derivatives can be achieved with high stereocontrol to produce chiral dihydropyridines and piperidines, which are valuable synthetic intermediates. mdpi.com These advanced methodologies highlight the sophistication of modern organic synthesis in creating complex, three-dimensional molecular architectures based on the pyridine scaffold.

Reaction Mechanisms and Chemical Transformations of 6 4 Chlorophenyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions (C2, C4, and C6). In 6-(4-Chlorophenyl)pyridin-3-ol, the C6 position is already substituted. The directing influence of the hydroxyl group would therefore favor substitution at the C2 and C4 positions.

Halogenation: The synthesis of 2,4-dibrominated 6-arylpyridin-3-ols has been achieved through the oxidative rearrangement of (5-arylfurfuryl)amines in the presence of bromine, indicating that the pyridinol ring is susceptible to halogenation. nih.govnih.gov For this compound, treatment with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield mono- or di-halogenated products at the C2 and C4 positions. Copper(II) halides can also serve as catalysts for the halogenation of heterocyclic compounds. organic-chemistry.org

Nitration: Nitration of pyridine is notoriously difficult, requiring harsh conditions. However, the activating hydroxyl group facilitates this reaction. Nitration of 2-amino-4-picoline with nitric acid in concentrated sulfuric acid yields a mixture of nitroisomers, demonstrating that substituted pyridines can undergo nitration. libretexts.org For this compound, nitration would likely occur at the C2 or C4 position, with the exact regioselectivity depending on steric and electronic factors. The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids. mdpi.com

Sulfonation: Sulfonation of aromatic rings is typically achieved with fuming sulfuric acid (H₂SO₄ + SO₃). mdpi.com A copper-assisted method for the direct hydroxylsulfonylation of pyridinols using sodium sulfinates and CuBr₂ has been developed, providing an efficient route to pyridinyl sulfonate esters. rsc.org This method is tolerant of various functional groups and could be applied to this compound to introduce a sulfonate group, likely at the C2 or C4 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with pyridine. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. nih.gov While some specialized Friedel-Crafts reactions on pyridinium-based ionic liquids have been reported, direct Friedel-Crafts reaction on the pyridine ring of this compound under standard conditions is unlikely to be a viable transformation. researchgate.net

Table 3.1: Summary of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents & Conditions | Expected Product(s) | Notes |

| Halogenation | NBS or NCS, solvent (e.g., CCl₄) | 2-Halo- and/or 4-halo-6-(4-chlorophenyl)pyridin-3-ol | Activated by the -OH group. |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro- and/or 4-nitro-6-(4-chlorophenyl)pyridin-3-ol | Harsh conditions may be required despite -OH activation. |

| Sulfonation | Fuming H₂SO₄ or CuBr₂/NaSO₂R | 2- and/or 4-Sulfonylated-6-(4-chlorophenyl)pyridin-3-ol | Copper-catalyzed method offers milder conditions. rsc.org |

| Friedel-Crafts | R-X/AlCl₃ or RCO-X/AlCl₃ | No reaction expected | Catalyst complexation with pyridine nitrogen deactivates the ring. nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two main sites in this compound: the hydroxyl group can act as a nucleophile, or the chlorine atom on the phenyl ring can be displaced by a strong nucleophile under certain conditions.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation. For instance, in the synthesis of aminopyridinol–sorafenib hybrids, the ethereal bond is formed via a nucleophilic aromatic substitution where the oxygen atom of a substituted pyridinol attacks a carbon atom bearing a chloride. nih.gov This demonstrates the nucleophilicity of the hydroxyl group. Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) would yield the corresponding ether, while reaction with acyl chlorides or anhydrides would produce the ester.

Substitution at the Chlorophenyl Ring: Nucleophilic aromatic substitution (SₙAr) on the 4-chlorophenyl ring is challenging as aryl halides are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups in the ortho or para positions. While the pyridine ring is electron-withdrawing, its effect on the reactivity of the chlorophenyl ring is indirect. However, for a related compound, 6-(4-chlorophenyl)-3-pyridinecarbaldehyde, it has been noted that the chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions. Similar reactivity could potentially be observed for this compound, especially under high temperatures or with specialized catalysts.

Oxidation-Reduction Pathways

The this compound molecule possesses sites that can be either oxidized or reduced.

Oxidation: Pyridinols can be sensitive to oxidation. Some substituted pyridinols are stable to air oxidation, while others decompose upon extended exposure. Strong oxidizing agents could potentially lead to ring-opening or the formation of quinone-like structures. In a related transformation, the oxidation of 1-(4-chlorophenyl)-pyrazolidin-3-one to 1-(4-chlorophenyl)-1H-pyrazol-3-ol can be achieved using air catalyzed by Co(II) on activated carbon. researchgate.net This suggests that if the pyridinol exists in its keto tautomeric form, it could be synthesized via oxidation of the corresponding dihydropyridinone. Furthermore, oxidation of a benzylic position on a related structure, 2-(p-chlorobenzyl)pyridine, to the corresponding ketone using potassium permanganate (B83412) has been reported. google.com

Reduction: The pyridine ring is relatively resistant to reduction, often requiring high pressure hydrogenation or dissolving metal reductions. The 4-chlorophenyl group can be dehalogenated under certain catalytic hydrogenation conditions. If a nitro group were introduced onto either ring system via electrophilic substitution, it could be readily reduced to an amino group using reagents like Sn/HCl, H₂/Pd-C, or sodium hydrosulfite. rsc.org The reduction of a related ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to the corresponding alcohol using sodium borohydride (B1222165) is also a known transformation. google.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such reactions.

Suzuki-Miyaura Coupling: The chlorine atom on the phenyl ring can participate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid to form a biaryl structure. fishersci.eschemie-brunschwig.ch Using this method, the 4-chlorophenyl group could be coupled with various boronic acids to generate a diverse library of 6-aryl-pyridin-3-ol derivatives. mdpi.com The reaction is typically carried out with a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.govacademie-sciences.fr

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides and amines. libretexts.orgacsgcipr.org The 4-chloro substituent could be replaced with a variety of primary or secondary amines to synthesize novel amino-substituted derivatives. This reaction also requires a palladium catalyst, a specialized phosphine ligand (e.g., RuPhos, XPhos), and a base. rsc.orgmdpi.com

Other Coupling Reactions: The hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group for various palladium-catalyzed coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This strategy would allow for functionalization at the C3 position of the pyridine ring.

Table 3.4: Examples of Transition Metal-Catalyzed Reactions

| Reaction | Substrate Moiety | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | 4-Chlorophenyl | Ar-B(OH)₂, Pd catalyst, ligand, base | 6-(Biphenyl-4-yl)pyridin-3-ol derivatives |

| Buchwald-Hartwig Amination | 4-Chlorophenyl | R¹R²NH, Pd catalyst, ligand, base | 6-(4-Aminophenyl)pyridin-3-ol derivatives |

| Heck Coupling | 3-Pyridinyl triflate | Alkene, Pd catalyst, base | 3-Alkenyl-6-(4-chlorophenyl)pyridine |

| Sonogashira Coupling | 3-Pyridinyl triflate | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-6-(4-chlorophenyl)pyridine |

Radical Reactions Involving the Pyridinol Moiety

The study of radical reactions involving pyridinols provides insight into their stability and potential applications, for instance as antioxidants.

Pulse radiolysis studies on pyridin-3-ol have shown that it reacts with various reducing radicals like the hydrated electron (e⁻ₐq) and hydrogen atoms. rsc.orgpsu.edu The pyridin-3-ol radicals formed by reaction with hydrated electrons are highly reducing in nature. rsc.org Other radicals, such as those derived from isopropanol, are found to add to the pyridin-3-ol ring. rsc.orgpsu.edu

The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a classic method for alkylating pyridines. nih.gov While this typically occurs under acidic conditions, newer methods allow for radical alkylation of N-methoxypyridinium salts under neutral conditions. nih.gov This suggests that after modification of the nitrogen atom, the pyridine ring of this compound could be susceptible to radical functionalization. A combined experimental and theoretical study on the radiolysis of liquid pyridine showed that the ortho-pyridyl radical (2-pyridyl) is the most stable isomer, suggesting that radical abstraction or addition might favor the C2 position. researchgate.net

Photochemical Reactivity Studies

The photochemical behavior of pyridinols is an area of active research, particularly for the synthesis of complex molecules and the development of photoactive materials.

A recently developed method allows for the C3-selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.gov The resulting 3-pyridinols are amenable to further derivatization. This highlights a potential synthetic route to this compound from the corresponding pyridine N-oxide and also suggests that the pyridinol scaffold itself can be a product of photochemical transformations. The photochemistry of pyridinol-based photoinitiators has also been investigated, indicating that these structures can undergo photocleavage. tuwien.at

Studies on the photochemical fate of 3,5,6-trichloro-2-pyridinol, a degradation product of the insecticide chlorpyrifos, show that it undergoes secondary photodegradation, likely via Cl-substitution by hydroxyl radicals and oxidation of the hydroxyl group. researchgate.net This implies that this compound could also be susceptible to photodegradation, potentially involving reactions at both the chloro-substituent and the pyridinol ring.

Acid-Base Equilibrium and Tautomerism Investigations

The hydroxyl group is weakly acidic, similar to phenols (pKa ≈ 10). The electron-withdrawing nature of the pyridine ring and the 4-chlorophenyl substituent would increase the acidity of the hydroxyl group, lowering its pKa compared to phenol (B47542). Therefore, the compound is amphoteric, capable of being protonated in strong acid and deprotonated in strong base. libretexts.orglibretexts.org

Tautomerism: Hydroxypyridines can exist in equilibrium with their tautomeric pyridone forms. For pyridin-3-ol, it exists predominantly in the hydroxy (enol) form, but the keto tautomer (a zwitterionic pyridinium-3-olate) can be present. The equilibrium is influenced by the solvent and substituents. The presence of the 6-(4-chlorophenyl) group is not expected to dramatically shift the equilibrium far from the favored pyridin-3-ol form, but the existence of the keto tautomer cannot be disregarded, as it can be a key intermediate in certain reactions. For example, some syntheses proceed through intermediates that can be considered the keto form. google.com

Table 3.7: Tautomeric and Acid-Base Properties

| Property | Description | Influencing Factors |

| Acidity | The hydroxyl group is weakly acidic. | Enhanced by the electron-withdrawing pyridine ring and 4-chlorophenyl group. |

| Basicity | The pyridine nitrogen is weakly basic. | Decreased by the 4-chlorophenyl group; slightly increased by the hydroxyl group. |

| Tautomerism | Exists primarily as the pyridin-3-ol (enol) form in equilibrium with a pyridone (keto) tautomer. | Solvent polarity, temperature, and pH can influence the position of the equilibrium. |

Advanced Spectroscopic and Structural Characterization of 6 4 Chlorophenyl Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-(4-chlorophenyl)pyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Based on known data for similar structures, the ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons. chegg.commalayajournal.org The protons on the 4-chlorophenyl ring typically appear as two doublets in the range of δ 7.4-7.8 ppm, characteristic of a para-substituted benzene (B151609) ring. researchgate.netchemicalbook.com The protons on the pyridine (B92270) ring would also exhibit characteristic shifts. The proton ortho to the nitrogen and the chlorophenyl substituent would likely be the most downfield of the pyridine protons, while the others would appear at slightly higher fields. cmst.eucmst.eu The hydroxyl proton would present as a broad singlet, with its chemical shift being dependent on concentration and temperature.

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the 4-chlorophenyl ring would show characteristic signals, with the carbon bearing the chlorine atom appearing around δ 130-135 ppm and the carbon attached to the pyridine ring at a more downfield position. malayajournal.orgcmst.eu The carbons of the 3-hydroxypyridine (B118123) moiety would also have distinct chemical shifts, with the carbon bearing the hydroxyl group resonating at a significantly downfield value (typically >150 ppm). cmst.eucmst.eu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.0 - 8.2 | 145 - 150 |

| Pyridine H-4 | 7.2 - 7.4 | 125 - 130 |

| Pyridine H-5 | 7.5 - 7.7 | 130 - 135 |

| Pyridine OH | 9.5 - 10.5 (broad) | - |

| Chlorophenyl H-2',6' | 7.6 - 7.8 (d) | 128 - 130 |

| Chlorophenyl H-3',5' | 7.4 - 7.6 (d) | 129 - 131 |

| Pyridine C-2 | - | 145 - 150 |

| Pyridine C-3 | - | 155 - 160 |

| Pyridine C-4 | - | 125 - 130 |

| Pyridine C-5 | - | 130 - 135 |

| Pyridine C-6 | - | 150 - 155 |

| Chlorophenyl C-1' | - | 135 - 140 |

| Chlorophenyl C-2',6' | - | 128 - 130 |

| Chlorophenyl C-3',5' | - | 129 - 131 |

| Chlorophenyl C-4' | - | 132 - 136 |

Note: These are predicted values based on analogous structures and may vary with solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, specifically identifying which protons are adjacent to each other. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and on the chlorophenyl ring, confirming their respective spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. Each CH group in the molecule would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the protons on the chlorophenyl ring and the pyridine carbon to which it is attached (C-6), as well as correlations between the pyridine protons and the carbons of the chlorophenyl ring. youtube.com It would also confirm the position of the hydroxyl group through correlations from the neighboring protons to the carbon bearing the OH group (C-3).

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. While no specific ssNMR data for this compound are available, the technique could offer valuable insights. For crystalline materials, ssNMR can distinguish between different polymorphs, as the chemical shifts are sensitive to the local environment and crystal packing. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra in the solid state, which could be compared to the solution-state NMR data to identify any conformational differences.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, indicative of hydrogen bonding. nih.govcore.ac.uk Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration of the chlorophenyl group would be found in the lower frequency region, typically around 1000-1100 cm⁻¹ for the C-Cl bond and other fingerprint vibrations below 1000 cm⁻¹. sysrevpharm.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric breathing mode of the pyridine ring would give a characteristic sharp band. Due to the principle of mutual exclusion, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the C-Cl stretch might be more prominent in the Raman spectrum. researchgate.netsapub.orgmt.com

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Weak or not observed |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| C=C / C=N Ring Stretch | 1400 - 1600 (strong, multiple) | 1400 - 1600 (strong, multiple) |

| C-O Stretch | 1200 - 1300 (strong) | Weak |

| C-Cl Stretch | 1000 - 1100 (medium) | 1000 - 1100 (strong) |

| Ring Breathing | Weak or not observed | ~1000 (sharp, strong) |

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsional angles. A key feature to investigate would be the planarity of the molecule. It is expected that the two aromatic rings would be twisted with respect to each other to minimize steric hindrance.

Furthermore, the analysis would reveal the details of the crystal packing. A prominent feature in the crystal structure of hydroxypyridines is the formation of hydrogen bonds. iucr.orgbibliomed.org The hydroxyl group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of chains or more complex networks. acs.orgacs.org Pi-pi stacking interactions between the aromatic rings are also likely to play a significant role in stabilizing the crystal lattice. acs.orgunipd.it

Mass Spectrometry for Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments would reveal the fragmentation pathways. For this compound, several characteristic fragmentation patterns can be predicted. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). miamioh.edu Common fragmentation pathways would likely include the loss of the chlorine atom, the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, and cleavage of the bond between the two aromatic rings. mdpi.comresearchgate.netmdpi.comnih.govlibretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands in the UV region, corresponding to π-π* transitions within the aromatic systems. oup.comchemrxiv.org The exact position of the absorption maxima will be influenced by the substitution pattern and the solvent polarity.

Fluorescence Spectroscopy: Many pyridine derivatives are known to be fluorescent. mdpi.comnii.ac.jp Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the molecular structure and the environment. Solvatochromic effects, where the emission wavelength shifts with solvent polarity, are common for molecules with a change in dipole moment upon excitation, which is likely for this compound. researchgate.netnih.govrsc.org The presence of the hydroxyl group and the pyridine nitrogen allows for potential excited-state proton transfer (ESPT) processes, which can lead to complex fluorescence behavior. acs.org

Circular Dichroism Spectroscopy (if Chiral Derivatives are Relevant)

While the parent compound, this compound, is achiral, the synthesis and characterization of its chiral derivatives are of significant interest, particularly in fields like medicinal chemistry where stereoisomers can exhibit vastly different biological activities. The existence of complex, biologically active chiral molecules incorporating the 6-(4-chlorophenyl)pyridin framework, such as the cannabinoid-1 receptor inverse agonist MK-5596, underscores the relevance of chiroptical analysis for this class of compounds. nih.gov Circular Dichroism (CD) spectroscopy is a critical tool for investigating such chiral derivatives.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule does not exhibit a CD signal. For a chiral molecule, a CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses chromophores that absorb ultraviolet or visible light. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the stereocenter(s), making CD spectroscopy an invaluable technique for stereochemical elucidation.

For any chiral derivative of this compound, CD spectroscopy would be instrumental in:

Determining Enantiomeric Purity: Providing a rapid and sensitive method to confirm the successful enantioselective synthesis or chiral separation of a specific enantiomer.

Assigning Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of a stereocenter can often be determined.

Studying Molecular Conformation: The CD spectrum is highly sensitive to the conformational and electronic structure of a molecule. Changes in the molecular environment, such as solvent polarity or binding to a biological target, can induce conformational changes that are detectable by CD spectroscopy.

To illustrate its application, consider a hypothetical chiral derivative, (R)- and (S)-6-(4-chlorophenyl)-2-(1-hydroxyethyl)pyridin-3-ol. The pyridin-3-ol and 4-chlorophenyl moieties act as chromophores. The introduction of a chiral center alpha to the pyridine ring would induce chirality in the electronic transitions of these chromophores, leading to distinct CD spectra for the two enantiomers. According to the principles of CD spectroscopy, the spectra of the two enantiomers would be mirror images of each other.

Below is a hypothetical representation of the key CD spectral data that might be observed for such a pair of enantiomers.

Hypothetical Circular Dichroism Data for a Chiral Derivative

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]), deg·cm²·dmol⁻¹ |

|---|---|---|

| (R)-enantiomer | 285 | +15,000 |

| 250 | -22,000 | |

| (S)-enantiomer | 285 | -15,000 |

This table illustrates that the (R)-enantiomer would exhibit a positive Cotton effect around 285 nm and a negative effect at 250 nm, while the (S)-enantiomer would show the exact opposite pattern. The successful synthesis and isolation of a single enantiomer would be confirmed by the presence of one set of signals and the absence of the other. Therefore, CD spectroscopy is an indispensable technique for the advanced structural characterization of any relevant chiral derivatives of this compound.

Computational and Theoretical Investigations of 6 4 Chlorophenyl Pyridin 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are foundational in modern computational chemistry for predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. For a molecule like 6-(4-Chlorophenyl)pyridin-3-ol, DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a common and effective choice for balancing computational cost and accuracy. These calculations begin with geometry optimization to find the lowest energy conformation of the molecule.

The electronic structure dictates the chemical reactivity and properties of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.

Another tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the hydroxyl oxygen and pyridine (B92270) nitrogen, identifying them as key sites for interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: The following data is illustrative for a structurally related molecule, as specific data for this compound is not available in the cited literature.)

| Parameter | Definition | Illustrative Value | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.56 eV | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.91 eV | |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.65 eV | |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.33 eV | |

| Electronegativity (χ) | χ = -(ELUMO + EHOMO) / 2 | 4.24 eV |

| Electrophilicity (ω) | ω = χ² / (2η) | 3.86 eV | |

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to validate experimental findings.

IR Spectroscopy: DFT calculations can predict vibrational frequencies. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data helps in the definitive assignment of all signals.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can help understand the nature of electronic transitions, often corresponding to π → π* transitions within the aromatic rings.

Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data (Note: Data is based on methodologies applied to similar compounds.)

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Reference |

|---|---|---|---|

| FT-IR (C=N stretch) | 1603 cm⁻¹ | 1608 cm⁻¹ (B3LYP/6-311+G(2d,p)) | |

| ¹H NMR (Ar-H) | δ 7.85 ppm | δ 7.89 ppm (GIAO-DFT) | |

| ¹³C NMR (Ar-C) | δ 134.7 ppm | δ 135.2 ppm (GIAO-DFT) |

| UV-Vis (λmax) | 328 nm | 325 nm (TD-DFT) | |

Computational chemistry can map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the Gibbs free energy (ΔG) of these species, the energetic profile of a reaction pathway can be constructed.

The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (ΔG‡) of the reaction. Locating the transition state structure and confirming it has a single imaginary frequency is a standard computational procedure. This analysis is essential for understanding reaction mechanisms and predicting reaction rates and feasibility, providing insights that are often difficult to obtain through experimentation alone.

Molecular Dynamics Simulations of Conformational Landscapes

While quantum calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves and changes its shape over time.

For a molecule like this compound, which has a rotational bond between the pyridine and phenyl rings, MD simulations can explore its conformational landscape. By simulating the molecule's behavior over nanoseconds or longer, researchers can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule.

Docking Studies with Biological Macromolecules (without clinical implication)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). The primary goal is to predict the binding mode and affinity of the ligand in the receptor's binding site.

For this compound, docking studies would involve placing the molecule into the active site of a selected macromolecule. The algorithm then samples a large number of possible conformations and orientations, scoring each based on a force field that estimates the binding energy. The results can identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the pyridinol's -OH group), π-π stacking (between the aromatic rings), and hydrophobic interactions. This provides a structural hypothesis for how the molecule might interact with a biological partner at a molecular level.

Table 3: Example of a Hypothetical Docking Study Result (Note: This table is for illustrative purposes only.)

| Parameter | Description | Illustrative Finding | Reference |

|---|---|---|---|

| Binding Affinity | Estimated free energy of binding (lower is better) | -8.5 kcal/mol | |

| Hydrogen Bonds | Key H-bond interactions with amino acid residues | Forms H-bond with the backbone of ASP 168 and side chain of LYS 65 | |

| Hydrophobic Interactions | Interactions with nonpolar residues | The chlorophenyl ring is situated in a hydrophobic pocket formed by LEU 25, VAL 88, and ILE 102 |

| π-π Stacking | Stacking interaction between aromatic rings | The pyridine ring stacks with the side chain of a PHE 169 residue | |

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focus on theoretical frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their activities. The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

The development of a QSAR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known activities is collected. This set is typically divided into a training set (for model building) and a test set (for external validation).

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., solvent-accessible surface area).

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like the Genetic Function Algorithm (GFA), are used to find a mathematical equation that best correlates the descriptors (independent variables) with the activity (dependent variable).

Validation: The model's statistical significance and predictive power are rigorously assessed using internal validation (e.g., cross-validation, Q²) and external validation with the test set (R²pred).

For a class of compounds including this compound, a QSAR model could be developed to understand which structural features are most important for a particular property, providing a theoretical framework for designing new molecules with desired characteristics.

Table 4: Common Molecular Descriptors Used in QSAR Model Development

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Based on the molecular formula and atom counts. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe atomic connectivity and branching in 2D. |

| Geometric (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | Describe the 3D size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Derived from quantum chemical calculations, describe electronic properties. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. |

In Silico Prediction of Potential Binding Sites and Ligand Interactions

Computational and theoretical investigations play a pivotal role in modern drug discovery and development by providing insights into the molecular interactions between a ligand and its potential biological targets. For the compound this compound, in silico methods such as molecular docking and molecular dynamics simulations are employed to predict its binding affinity and interaction patterns with various proteins. These computational approaches are instrumental in identifying potential therapeutic targets and understanding the structural basis of the ligand's activity.

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique involves placing the ligand into the binding site of a protein and evaluating the binding affinity based on scoring functions that calculate the free energy of binding. The results of molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, a hypothetical molecular docking study could be performed against a panel of therapeutically relevant protein targets. The selection of these targets would be based on the known pharmacological profiles of similar pyridine and chlorophenyl-containing compounds. The binding energies, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower values indicating a more favorable interaction. jbcpm.com

A hypothetical molecular docking analysis of this compound against three potential protein targets is presented in Table 1. This table illustrates the type of data generated from such a study, including the binding affinity and the specific amino acid residues involved in the interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, Hydrophobic |

| p38 Mitogen-Activated Protein Kinase | -9.2 | Met109, Gly110, Lys53 | Hydrogen Bond, Halogen Bond |

The data in Table 1 suggests that this compound could exhibit strong binding affinity towards p38 MAP kinase, primarily through hydrogen bonding with key residues in the active site. The presence of the chlorine atom on the phenyl ring may also contribute to halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The pyridine ring and the phenyl ring can participate in π-π stacking and hydrophobic interactions with aromatic residues within the binding pocket.

Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of this compound, such as the distribution of electron density and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net These calculations help in identifying the regions of the molecule that are most likely to participate in interactions with the protein. For instance, the MEP can highlight the electronegative (electron-rich) and electropositive (electron-poor) regions, which correspond to potential hydrogen bond acceptors and donors, respectively.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. These simulations can confirm the stability of the predicted binding mode and provide further details on the crucial interactions that maintain the complex's integrity.

Mechanistic Investigations of Biological Activity Excluding Clinical Human Data and Safety Profiles

In Vitro Enzyme Inhibition/Activation Studies

There is currently a lack of specific data from in vitro studies determining the inhibitory or activating effects of 6-(4-Chlorophenyl)pyridin-3-ol on specific enzymes. Such studies are crucial for identifying potential molecular targets and understanding the compound's mechanism of action. For instance, related pyridine (B92270) derivatives have been investigated for their potential to inhibit enzymes like kinases or viral proteases. nih.govnih.gov

Receptor Binding and Ligand Affinity Profiling

No specific receptor binding or ligand affinity data for this compound is readily available. Receptor binding assays are essential to determine if the compound interacts with specific cell surface or intracellular receptors, which could mediate its potential pharmacological effects. For example, some diarylurea compounds containing a chlorophenyl group have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org Similarly, other pyridine analogs have been evaluated for their binding affinity to dopamine (B1211576) receptors. nih.gov

Cellular Target Identification and Validation

The specific cellular targets of this compound have not been identified or validated in published research. Techniques such as affinity chromatography, proteomics, or genetic screening in model organisms would be necessary to pinpoint the cellular components with which this compound interacts.

Modulation of Cellular Signaling Pathways

There is no direct evidence detailing how this compound might modulate specific cellular signaling pathways. Research into related chemical structures, such as chalcones with chlorophenyl groups, has shown modulation of pathways like STAT3 and NF-κB, which are critical in cancer and inflammation. nih.gov However, it is unknown if this compound possesses similar activities. The activation or inhibition of signaling cascades, such as MAPK or PI3K pathways, by this compound has not been investigated. mdpi.com

Mechanism of Action at the Molecular Level in Model Systems

A detailed mechanism of action for this compound at the molecular level in any model system (e.g., cell lines, yeast, or bacteria) has not been elucidated. Studies on analogous compounds suggest potential mechanisms could involve the disruption of microtubule dynamics or interference with microbial metabolic processes, but these have not been confirmed for this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

Specific biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to quantify the binding kinetics and thermodynamics of this compound with any protein target have not been reported. These studies are vital for confirming direct interactions and understanding the affinity and stability of the potential protein-ligand complex.

Subcellular Localization Studies in Cultured Cells

There is no available data from subcellular localization studies to determine the specific compartments within cultured cells where this compound accumulates. Techniques like fluorescence microscopy using a tagged version of the compound or cell fractionation followed by analytical detection would be required to obtain this information.

Exploration of Derivatives and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Analogs

The rational design of analogs based on the 6-(4-chlorophenyl)pyridin-3-ol core is a strategic approach to enhance desired pharmacological properties. mdpi.com This often involves computational modeling to predict interactions with biological targets. frontiersin.org The synthesis of these analogs is a well-established process, frequently employing a Suzuki coupling reaction between a functionalized pyridine (B92270), such as 2-chloro-5-hydroxypyridine, and 4-chlorophenylboronic acid. This foundational reaction allows for the subsequent introduction of a diverse array of chemical modifications.

Systematic Chemical Modifications of the Pyridinol Core

Systematic chemical modifications of the pyridinol core are crucial for developing a comprehensive SAR profile. mdpi.com The pyridinone structure, a tautomer of pyridinol, offers five positions for derivatization, including four hydrogen bond acceptors and one donor, which allows for a multitude of interactions with therapeutic targets. frontiersin.orgnih.gov Key areas for modification include:

The Pyridinol Oxygen: Altering the hydroxyl group at the 3-position to form ethers or esters can modulate the compound's hydrogen-bonding capacity and lipophilicity. frontiersin.orgnih.gov

The Pyridine Ring: Introducing substituents at other positions on the pyridine ring can influence the molecule's electronic and steric characteristics. nih.gov

The Phenyl Ring: The substituent on the phenyl ring can be varied to fine-tune the molecule's properties.

These systematic changes are fundamental to understanding the contribution of each molecular component to its biological function. mdpi.com

Substituent Effects on Reactivity and Biological Activity

The nature and placement of substituents on the this compound framework significantly influence its reactivity and biological effects. For instance, electron-withdrawing groups, such as a nitro group, can increase the acidity of the pyridinol hydroxyl group. The presence of a fluorine atom, with its high electronegativity, also impacts the compound's electronic profile and binding affinity.

In studies of platinum pyridyl complexes, it was observed that electron-withdrawing substituents at specific positions could enhance their photosensitizing capabilities. rsc.org Furthermore, research on Pd(II) complexes with 4-substituted pyridines demonstrated that modifying the basicity of the pyridine ligand through different substituents leads to significant changes in the physicochemical properties of the resulting coordination compounds. acs.org

The following interactive table illustrates the influence of various substituents on the properties of pyridinol derivatives.

| Substituent | Position | Effect on Property | Example of Property Change |

| Nitro (NO₂) | Pyridine Ring | Electron-withdrawing | Increases acidity of hydroxyl group |

| Fluorine (F) | Pyridine Ring | Electron-withdrawing | Alters electronic effects and binding affinity |

| Chloro (Cl) | Pyridine Ring | Electron-withdrawing | Can enhance chemotherapeutic properties in Pt complexes rsc.org |

| Fluoroalkyl (e.g., CF₃) | Ancillary Pyridine Ring | Electron-withdrawing | Can enhance cytotoxicity under irradiation in Pt complexes rsc.org |

| Electron-donating groups | 4-position of Pyridine | Increases basicity | Affects catalytic activity in Pd(II) complexes acs.org |

Positional Isomerism and its Impact on Molecular Properties

The strategic relocation of substituents, known as positional isomerism, can dramatically alter a molecule's properties and biological activity. nih.gov The position of the nitrogen atom within the pyridine ring, for example, dictates the topology and dimensionality of the resulting supramolecular structures in coordination polymers. nih.gov

Studies on phenylmethylene pyridineacetonitrile derivatives have shown that changing the linking position of the pyridine ring from meta to ortho or para results in a bathochromic shift in absorption and fluorescence emission peaks. mdpi.com Similarly, in zinc-based naphthalene (B1677914) diimide coordination polymers, positional isomerism led to the formation of linear versus zigzag shaped chains, which in turn affected their photochromic properties. rsc.org The isomeric effect of ligands plays a crucial role in the construction of metal complexes and can influence their luminescent and thermal properties. nih.govmdpi.com

Pharmacophore Elucidation for Targeted Interactions

Pharmacophore modeling is instrumental in identifying the key structural features of a molecule responsible for its biological activity. csmres.co.uk This approach is used to screen large compound libraries for novel lead compounds. csmres.co.uk For pyridinol derivatives, a pharmacophore model helps in understanding their interactions with specific biological targets. nih.gov

The process involves generating a 3D model that represents the essential features for binding, such as hydrogen bond donors and acceptors, and aromatic rings. nih.govfrontiersin.org Structure-based pharmacophore design utilizes the structural characteristics of the target protein and the bioactive conformation of a co-crystallized ligand. frontiersin.org This allows for the rational design of new molecules with improved affinity and selectivity. nih.gov The discovery of substituted pyridines as potent dopamine (B1211576) transporter (DAT) inhibitors was achieved through pharmacophore-based 3D-database searching. nih.gov

Non Clinical Applications and Materials Science Research

Use as Ligands in Coordination Chemistry and Catalysis

The pyridin-3-ol moiety in 6-(4-Chlorophenyl)pyridin-3-ol features both a nitrogen atom within the pyridine (B92270) ring and a hydroxyl group, making it an excellent candidate for a ligand in coordination chemistry. These donor atoms can coordinate with a wide range of metal ions to form stable metal complexes. nih.govmdpi.com Schiff bases derived from related pyridine compounds are particularly noted for their versatility and ability to form complexes with various transition metals. nih.govglobalresearchonline.net

The coordination of such ligands with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) has been established through techniques such as IR and UV-Vis spectroscopy. globalresearchonline.netresearchgate.net For instance, in related structures, the coordination often occurs through the azomethine nitrogen and the enolic oxygen of the ligand, leading to the formation of stable geometries, such as square planar or octahedral complexes. globalresearchonline.netresearchgate.net The formation of these metal complexes is evidenced by shifts in spectroscopic signals, such as the C=N and C-O stretching frequencies in IR spectra, upon complexation. globalresearchonline.net

These coordination complexes are not merely of structural interest; they often exhibit significant catalytic activity. For example, nanocomposites incorporating related pyrazole (B372694) derivatives have been used as catalysts for the synthesis of other complex organic molecules, demonstrating high efficiency, stability, and reusability. nih.gov The catalytic activity is often enhanced by the presence of both the heterocyclic ring and the coordinated metal center. While direct catalytic applications of this compound are not extensively documented, the behavior of analogous pyridine-based ligands suggests its strong potential in this area. nih.govorganic-chemistry.org

Table 1: Examples of Catalytic Activity in Related Pyridine/Pyrazole Derivatives

| Catalyst System | Target Reaction | Key Findings | Reference |

|---|---|---|---|

| Poly(aniline-co-melamine)@MnFe2O4 | Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives | Excellent yields (90-96%), high stability, and reusability. | nih.gov |

| Palladium (0) Nanoparticles | Synthesis of pyran derivatives | Efficiently catalyzed the synthesis of various pyrano[2,3-c]pyrazole derivatives. | scirp.org |

| p-Toluenesulfonic acid | Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives | Mild reaction conditions and good yields at ambient temperature. | nih.gov |

Integration into Polymeric Materials and Functional Coatings

The structural features of this compound make it a candidate for incorporation into polymeric materials and functional coatings. Nanotechnology and sol-gel chemistry provide pathways to chemically modify and integrate such molecules to create coatings with specific properties like self-cleaning, anti-corrosion, or antimicrobial characteristics. specialchem.com The pyridine and phenol (B47542) groups can serve as reactive sites for polymerization or for grafting onto existing polymer backbones.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules through non-covalent interactions, and this compound is well-suited for such applications. The molecule contains hydrogen bond donors (the hydroxyl group) and acceptors (the pyridine nitrogen), as well as an aromatic system capable of engaging in π-π stacking. acs.org

In related systems, such as pyrimethamine, which contains a p-chlorophenyl group, specific hydrogen bonding motifs like the DADA (Donor-Acceptor-Donor-Acceptor) array can direct the self-assembly of molecules into highly ordered structures, such as supramolecular ladders. acs.org The chlorophenyl group itself can participate in various interactions, including halogen bonding and C-H···π interactions, further guiding the assembly process. The self-assembly of metal-ligand systems can lead to the formation of discrete, finite two- and three-dimensional structures like molecular triangles and squares. nih.gov The defined coordination angles of pyridine-based ligands are crucial in directing the geometry of these self-assembled ensembles. nih.gov

Table 2: Supramolecular Motifs in Related Systems

| Compound/System | Key Interactions | Resulting Structure | Reference |

|---|---|---|---|

| Pyrimethamine hydrogen maleate/succinate | N-H···O hydrogen bonds (DADA array) | Hydrogen-bonded supramolecular ladder | acs.org |

| Pyrimethamine fumarate | N-H···Cl and C-H···N hydrogen bonds | Hydrogen-bonded supramolecular helix | acs.org |

| [(cyclen)Ru(DMSO)Cl]Cl + 4,4'-bpy | Metal-ligand coordination | Redox-active molecular triangle | nih.gov |

Development of Fluorescent Probes and Sensors

Pyridine-based compounds are widely explored in the development of fluorescent probes and chemosensors for detecting various analytes, including metal ions. nih.govmdpi.com These sensors operate based on changes in their fluorescence properties—such as intensity or wavelength—upon binding with a target species. nih.govmdpi.com The pyridin-3-ol scaffold, particularly when functionalized, can act as a fluorophore whose emission is sensitive to its local environment.

Derivatives containing similar structural elements have been successfully employed for the selective and sensitive detection of ions like Zn²⁺ and Fe³⁺. nih.gov For example, a sensor incorporating a 3-((6-((4-chlorobenzylidene)amino)pyridin-2-yl)imino)indolin-2-one structure demonstrated low limits of detection for these ions. nih.gov The sensing mechanism often involves a process like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), where the coordination of the analyte to the sensor molecule modulates its photophysical properties. frontiersin.org The high binding constants observed in these systems reflect a strong affinity between the sensor and the target ion. nih.gov

Table 3: Performance of Related Pyridine-Based Fluorescent Sensors

| Sensor | Target Analyte | Limit of Detection (LOD) | Key Feature | Reference |

|---|---|---|---|---|

| 3-((6-((4-chlorobenzylidene)amino)pyridin-2-yl)imino)indolin-2-one (CBAPI) | Zn²⁺ | 2.90 nmol L⁻¹ | High selectivity and affinity | nih.gov |

| CBAPI | Fe³⁺ | 3.59 nmol L⁻¹ | Eco-friendly sensor | nih.gov |

| Pyrazoline-based sensor (PFM) | Fe³⁺ | 0.12 µM | "Turn-off" fluorescence quenching | typeset.io |

| 7-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-...-dione (L) | Co²⁺ | - | Strong selective fluorescence quenching | researchgate.net |

Role in Agrochemistry Research (Non-Clinical Focus)

Pyridine and its derivatives are fundamental scaffolds in modern agrochemistry, forming the basis for many commercial herbicides and insecticides. globenewswire.comnih.gov The picolinic acid class of herbicides, which are structurally related to pyridin-3-ol, are known synthetic auxins. nih.gov Research has shown that modifying the core picolinic acid structure, for instance by introducing aryl groups at the 6-position, can lead to compounds with potent herbicidal activity. nih.gov

Specifically, compounds featuring a pyrazole ring substituted with a 4-chlorophenyl group attached to a picolinic acid core have been synthesized and tested for herbicidal effects. mdpi.com These compounds have shown significant inhibitory activity against the growth of various weeds. nih.govmdpi.com For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives exhibited better post-emergence herbicidal activity than the commercial herbicide picloram (B1677784) at similar application rates, while also showing safety for crops like corn and wheat. nih.gov This highlights the importance of the chlorophenyl-substituted heterocyclic motif in designing new, effective, and selective agrochemicals.

Table 4: Herbicidal Activity of Related Pyridine Derivatives

| Compound Class | Target Weeds | Key Finding | Reference |

|---|---|---|---|

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Broadleaf weeds | Compound V-8 showed better post-emergence activity than picloram at 300 gha⁻¹ | nih.gov |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Arabidopsis thaliana (model) | Some compounds showed significantly lower IC50 values than commercial herbicides. | mdpi.com |

| Quinazolin-4(3H)-one derivatives | Monocotyledonous weeds | Excellent pre-emergent herbicidal activity against species like E. crusgalli. | mdpi.com |

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

Future synthetic research should focus on developing more efficient, selective, and versatile methods for the preparation of 6-(4-Chlorophenyl)pyridin-3-ol and its derivatives.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis offers a promising avenue for the functionalization of the pyridine (B92270) ring. nih.gov This approach could enable novel C-H activation strategies, allowing for the introduction of various substituents onto the pyridine core under mild reaction conditions, thus expanding the accessible chemical space for derivative synthesis. nih.govresearchgate.neticiq.org

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave-assisted organic synthesis (MAOS) present opportunities to improve reaction efficiency, reduce reaction times, and enhance scalability. nih.govnih.govresearchgate.net Investigating the synthesis of this compound using these technologies could lead to higher yields and more controlled reaction conditions compared to traditional batch processing. nih.govnih.gov

Novel Catalytic Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are established methods for forming the C-C bond between the pyridine and phenyl rings, future research could explore alternative catalysts. nih.govresearchgate.net The development of more robust and cost-effective catalysts, potentially based on earth-abundant metals, would be a significant advancement. researchgate.netacs.org

| Synthetic Methodology | Potential Advantages | Relevant Research Areas |

| Photoredox Catalysis | Mild reaction conditions, novel C-H functionalization | C-H activation, late-stage functionalization |

| Flow Chemistry | Improved scalability, enhanced reaction control, shorter reaction times | Process intensification, large-scale synthesis |

| Microwave-Assisted Synthesis | Rapid reaction heating, increased reaction rates | High-throughput synthesis, reaction optimization |

| Novel Cross-Coupling | Use of earth-abundant metals, improved catalyst stability | Catalyst design, green chemistry |

Comprehensive Mechanistic Understanding of Novel Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones.

Mechanistic Studies of Cross-Coupling Reactions: Detailed mechanistic investigations into the Suzuki-Miyaura and other cross-coupling reactions used to synthesize the target molecule can provide insights into the catalytic cycle, including the roles of ligands and bases. organic-chemistry.orgyoutube.comnih.gov Such studies can lead to the design of more efficient catalytic systems.

Computational and Spectroscopic Analysis: The use of computational methods, such as Density Functional Theory (DFT), can help to elucidate transition states and reaction pathways. In-situ spectroscopic techniques can provide real-time monitoring of reactions, offering valuable data on reaction kinetics and intermediate species.